3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[c]pyrrole ring and the introduction of the trifluoroethyl group. Common reagents used in these reactions include trifluoroacetic acid, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hexahydrocyclopenta[c]pyrrole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3,3a,4,5,6,6a-Hexahydrocyclopenta[b]pyrrol-2-amine
- 3a,4,5,6,7,7a-Hexahydro-1H-indene
- 5-[(3aS,4R,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Uniqueness
3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the presence of both the hexahydrocyclopenta[c]pyrrole ring and the trifluoroethyl group. This combination imparts distinct chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O/c14-13(15,16)8-17-5-4-11(12(17)19)18-6-9-2-1-3-10(9)7-18/h9-11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVCOMYLZXBML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CCN(C3=O)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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